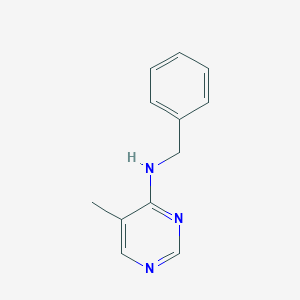

N-Benzyl-5-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-5-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-7-13-9-15-12(10)14-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBIVCWVYHBLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reagents

The most common route to N-benzyl-5-methylpyrimidin-4-amine involves substituting a chlorine atom at the 4-position of 4-chloro-5-methylpyrimidine with benzylamine. This precursor is typically synthesized via chlorination of 5-methylpyrimidin-4-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, 2,4-dichloro-5-methylpyrimidine serves as a versatile intermediate, allowing selective substitution at the 4-position while retaining the 2-chloro group for further modifications.

Reaction Conditions

In a representative procedure, 4-chloro-5-methylpyrimidine (1.0 equiv) is reacted with benzylamine (1.2 equiv) in anhydrous dimethylformamide (DMF) at 100°C for 18 hours under nitrogen. Triethylamine (1.5 equiv) is added to neutralize HCl byproducts. The reaction progress is monitored via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS). For 2,4-dichloro-5-methylpyrimidine, selective substitution at the 4-position is achieved by controlling stoichiometry, with the 2-chloro group remaining inert under these conditions.

Table 1: Reaction Conditions for Nucleophilic Substitution

Workup and Purification

Post-reaction, the mixture is quenched with ice water, and the product is extracted using ethyl acetate (3 × 20 mL). The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. Crude material is purified via silica gel chromatography (5–10% methanol in dichloromethane) to isolate this compound as a white solid.

Direct Alkylation of Pyrimidin-4-amine

Benzylation Agents and Bases

Direct alkylation of 5-methylpyrimidin-4-amine with benzyl bromide offers a straightforward route. This method employs benzyl bromide (1.1 equiv) in acetonitrile under reflux, with triethylamine (1.5 equiv) as a base to scavenge HBr. Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature facilitates efficient benzylation.

Solvent Systems and Temperature

Optimal yields are achieved in polar aprotic solvents. For instance, heating to 70°C in acetonitrile for 3–5 hours ensures complete conversion. Microwave-assisted synthesis reduces reaction times to 30 minutes at 150°C, though this requires specialized equipment.

Table 2: Alkylation Optimization Parameters

Yield Optimization

Excess benzyl bromide (1.5 equiv) improves yields to >80%, but requires careful purification to remove unreacted reagent. Catalytic iodide (e.g., NaI) enhances reactivity in THF, reducing side-product formation.

Sequential Substitution and Dechlorination Strategies

Use of Dichloropyrimidine Intermediates

2,4-Dichloro-5-methylpyrimidine enables sequential functionalization. Initial substitution at the 4-position with benzylamine is followed by palladium-catalyzed dechlorination at the 2-position. Hydrogenation using Pd/C (10% w/w) under H₂ (1 atm) in ethanol at 25°C for 6 hours removes the 2-chloro group, yielding the desired product.

Catalytic Dechlorination Techniques

Niobium oxide-supported catalysts (Nb₂O₅/C) paired with Pd/C enhance dechlorination efficiency, achieving >90% conversion without requiring acidic additives. This method avoids over-reduction of the pyrimidine ring, a common issue with traditional hydrogenation.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Considerations

Nucleophilic substitution from 4-chloro-5-methylpyrimidine provides the highest yields (65–75%) but requires access to the chlorinated precursor. Direct alkylation is more accessible but slightly less efficient (70–78%). Sequential substitution-dechlorination strategies, while versatile, involve multi-step protocols with cumulative yields of ~50%.

Scalability and Industrial Applications

Continuous flow reactors improve scalability for nucleophilic substitutions, reducing reaction times from hours to minutes. Alkylation in MeCN is preferred for large-scale production due to simpler workup. Industrial processes favor Pd/C-Nb₂O₅ systems for dechlorination, as they minimize metal leaching and enable catalyst reuse .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-benzyl-5-methylpyrimidin-4-amine and its derivatives may possess significant anticancer properties. In studies involving various human cancer cell lines, compounds with similar pyrimidine structures have shown promising cytotoxic effects. For instance, derivatives were evaluated for their ability to induce apoptosis in cancer cells, demonstrating potential as lead compounds in drug development for cancer therapies .

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways, leading to altered cell proliferation and survival rates in cancerous cells .

Biological Research

Neuropharmacology

this compound has been investigated for its effects on neurotransmitter receptors, particularly the serotonin receptors (5-HT2A and 5-HT2C). Research has shown that modifications to the benzyl group can significantly enhance binding affinity and functional activity at these receptors . This opens avenues for exploring its use in treating neurological disorders, including depression and anxiety.

Antimicrobial Properties

The compound has also been subjected to antimicrobial evaluations. Studies have indicated that derivatives of this compound exhibit activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. Minimum inhibitory concentration (MIC) assays have been used to determine the effectiveness of these compounds against various microbial isolates .

Industrial Applications

Synthesis of Specialty Chemicals

this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of specialty chemicals with specific properties tailored for industrial applications.

Data Table: Summary of Applications

Case Studies

- Anticancer Evaluation : A study evaluated a series of pyrimidine derivatives, including this compound, against colon and breast cancer cell lines. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as therapeutic agents .

- Neuropharmacological Study : In a comparative analysis of N-benzyl-substituted phenethylamines, it was found that modifications to the N-benzyl group significantly improved receptor binding affinity at serotonin receptors. This study highlights the importance of structural variations in enhancing pharmacological activity .

- Antimicrobial Research : A recent investigation into new thiopyrimidine compounds demonstrated that derivatives similar to this compound showed promising results in inhibiting biofilm formation in pathogenic bacteria, indicating potential applications in infection control strategies .

Mechanism of Action

The mechanism of action of N-Benzyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-Benzyl-5-methylpyrimidin-4-amine with structurally related pyrimidine derivatives:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The fluorophenyl and methoxyphenyl groups in N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine enhance antibacterial activity due to improved H-bonding and π-π stacking with microbial targets . In contrast, this compound lacks these polar groups, suggesting distinct target selectivity. The pyrrolo[2,3-d]pyrimidine core in N-Benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine increases planarity, improving affinity for ATP-binding pockets in kinases like AKT1 .

Synthetic Accessibility :

- This compound is synthesized in 84% yield using Cu(OTf)₂ catalysis in aqueous micelles , whereas analogues with fused rings (e.g., pyrrolo-pyrimidines) require multi-step protocols with lower yields (~50%) .

Crystal Packing and Stability: The title compound lacks the intramolecular N–H⋯N hydrogen bonds observed in N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which stabilizes its crystal lattice .

Electronic Effects: 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine exhibits strong electron-withdrawing effects from Cl and NO₂, making it reactive in electrophilic substitutions . The methyl and benzyl groups in this compound provide steric hindrance, slowing undesired side reactions.

Biological Activity

N-Benzyl-5-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a benzyl group at the nitrogen position and a methyl group at the fifth carbon. Its molecular formula is CHN (molecular weight approximately 216.25 g/mol). The presence of these substituents is critical for its biological activity, influencing its interaction with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active or allosteric sites of enzymes, thus blocking substrate access or altering enzyme conformation.

- Receptor Antagonism : It may function as an antagonist at specific receptors, preventing the binding of natural ligands and modulating downstream signaling pathways.

Anticancer Activity

This compound has been evaluated for its anticancer properties through various studies:

- Cell Proliferation Inhibition : Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer). For instance, certain derivatives demonstrated IC values in the low micromolar range, indicating potent anti-proliferative effects .

- Mechanistic Studies : In vitro assays indicated that these compounds could induce apoptosis in cancer cells, leading to cell cycle arrest and subsequent cell death. This effect is often linked to their ability to inhibit key enzymes involved in DNA replication and repair .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties:

- Antibacterial Effects : Studies have reported that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The activity was notably higher for derivatives lacking certain functional groups, suggesting that structural modifications can enhance efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Compound Variation | Biological Activity | Notes |

|---|---|---|

| Benzyl vs. Alkyl Substituents | Higher affinity for receptors | Benzyl groups enhance binding affinity compared to simple alkyl chains. |

| Position of Methyl Group | Affects enzyme inhibition | Methyl substitution at position 5 is critical for maintaining biological activity. |

| Presence of Halogens | Modulates reactivity | Chlorine or fluorine substitutions may improve selectivity towards specific targets. |

Case Studies

- Kinesin Spindle Protein Inhibition : A related study highlighted a series of compounds structurally similar to this compound that were effective as kinesin spindle protein inhibitors. These compounds demonstrated significant in vivo efficacy in cancer models, supporting their potential as therapeutic agents .

- DNA Methyltransferase Inhibition : Another study focused on derivatives exhibiting potent inhibition against DNA methyltransferases, which are crucial in cancer epigenetics. The most active compounds showed EC values in the nanomolar range, indicating strong potential for further development .

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-5-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves condensation of substituted pyrimidine precursors with benzylamine derivatives. Microwave-assisted solid-phase synthesis (e.g., 450 W for 18 minutes) has been effective for analogous pyrimidines, reducing reaction times and improving purity . Key variables include solvent choice (e.g., chloroform-methanol mixtures for crystallization), stoichiometry of benzylamine, and temperature control. Yields can vary from 60–85% depending on the purity of starting materials and microwave power settings. Column chromatography (silica gel, 12% ethyl acetate in petroleum ether) is commonly used for purification .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrimidine ring planarity and phenyl group orientations). For example, dihedral angles between pyrimidine and phenyl rings in analogs range from 12° to 86°, influencing molecular packing .

- NMR : H and C NMR identify substituent patterns (e.g., benzyl CH protons at δ ~4.5 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm).

- IR spectroscopy : Confirms NH stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Methodological Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) improve accuracy for thermochemical properties like atomization energies (average deviation <3 kcal/mol) . Basis sets like 6-31G(d,p) model molecular orbitals, while Natural Bond Orbital (NBO) analysis identifies charge distribution at the pyrimidine N atoms. Computational studies can predict nucleophilic sites (e.g., NH groups) for derivatization or hydrogen-bonding interactions critical for biological activity .

Q. How do structural modifications (e.g., substituent position) affect biological activity in pyrimidine analogs?

Methodological Answer: Structure-activity relationship (SAR) studies show that:

- Substituent bulk : Larger groups at the 5-position (e.g., trifluoromethyl) enhance antimicrobial activity by improving membrane penetration .

- Hydrogen-bonding motifs : Intramolecular N–H⋯N bonds (e.g., six-membered rings in analogs) stabilize conformations, affecting receptor binding .

- Electron-withdrawing groups : Fluorine or nitro substituents increase electrophilicity, enhancing interactions with enzyme active sites (e.g., cholinesterase inhibition) .

Q. How can researchers resolve contradictions in crystallographic data for polymorphic forms?

Methodological Answer:

- High-resolution XRD : Differentiates polymorphs via precise lattice parameter measurements (e.g., unit cell volume variations >5% indicate distinct packing modes) .

- Thermal analysis (DSC/TGA) : Identifies melting point differences (e.g., 112–114°C vs. 120°C for polymorphs) and stability under heating .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π vs. N–H⋯O dominance) to explain crystallization pathways .

Data Contradiction Analysis

Q. Why do computational and experimental bond lengths sometimes disagree for pyrimidine derivatives?

Methodological Answer: Discrepancies arise from:

- Basis set limitations : Smaller sets (e.g., 6-31G) underestimate electron correlation, leading to longer computed C–N bond lengths vs. XRD data (error ~0.02 Å) .

- Crystal packing effects : Experimental values include intermolecular forces (e.g., π-stacking), absent in gas-phase DFT calculations .

- Dynamic vs. static models : Molecular vibrations in experimental data (e.g., XRD) average bond lengths over time, while DFT assumes static geometries .

Experimental Design Considerations

Q. How to design assays for evaluating in vitro biological activity of this compound?

Methodological Answer:

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with controls for solvent interference .

- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) with IC calculations .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Topics: Polymorphism and Conformational Dynamics

Q. What role do weak non-covalent interactions play in stabilizing polymorphic forms?

Methodological Answer:

- C–H⋯O interactions : In one polymorph, methoxy groups act as acceptors, forming chains along the c-axis .

- C–H⋯π interactions : Methyl groups donate to aromatic rings, creating 3D networks absent in other forms .

- N–H⋯N hydrogen bonds : Dictate molecular conformation (e.g., planar vs. twisted pyrimidine rings), influencing solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.